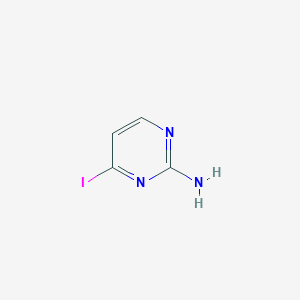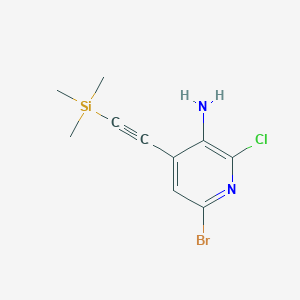
6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine
Vue d'ensemble
Description
6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine, also known as BCPE, is a small molecule that has been widely studied in recent years due to its potential applications in various fields. BCPE is an organosilyl compound and is composed of a 6-bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine nucleus. This compound has been extensively studied for its potential applications in biochemistry, medicine, and materials science.
Applications De Recherche Scientifique
Nucleoside Synthesis : The trimethylsilyl derivative of 4,6-dichloroimidazo[4,5-c]pyridine has been utilized in condensation reactions to afford various 4-substituted 6-chloro-derivatives. These derivatives serve as precursors in the synthesis of 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, highlighting the role of such trimethylsilyl derivatives in nucleoside synthesis (J. May & L. Townsend, 1975).
Catalytic Reactions : A study demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions using an amide base generated in situ. This research highlights the reactivity of pyridine derivatives bearing electron-withdrawing substituents, such as 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine, towards various aldehydes, including arylaldehydes and cyclohexanecarboxaldehyde (Masanori Shigeno et al., 2019).
Ligand Synthesis for Metal Complexes : The synthesis of the fully unsymmetrical tripod ligand, which includes a bromopyridyl substituent, exemplifies the application of pyridine derivatives in creating complex ligands for metal coordination. This ligand binds in a specific coordination fashion to the metal center, demonstrating the utility of such derivatives in designing metal complexes with unique geometries and reactivities (L. Benhamou et al., 2011).
Organometallic Chemistry : Research on pyridinothienogermoles (PyTGs) showcases the reaction of trimethylsilyl-substituted pyridine derivatives with organometallic reagents. These compounds exhibit interesting electronic properties and solvatochromic behaviors in their photoluminescence spectra, underlining the role of such pyridine derivatives in the synthesis of organometallic compounds with potential application in electronic materials (J. Ohshita et al., 2019).
Propriétés
IUPAC Name |
6-bromo-2-chloro-4-(2-trimethylsilylethynyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2Si/c1-15(2,3)5-4-7-6-8(11)14-10(12)9(7)13/h6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKKZZHXYRPKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC(=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182107 | |
| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine | |
CAS RN |
1203499-68-6 | |
| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)
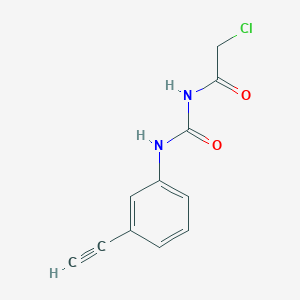
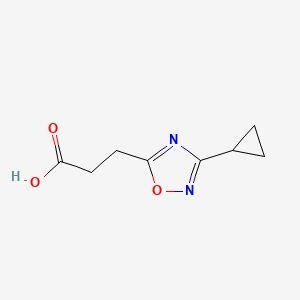
![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)
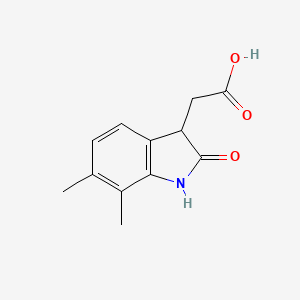
![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)

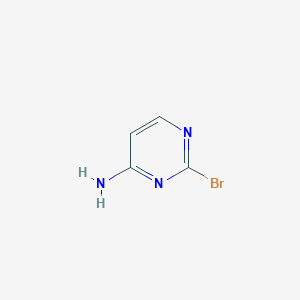
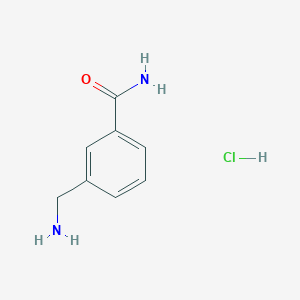
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
![4-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521730.png)
![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)
